2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
CAS No.: 1351633-99-2
VCID: VC5732128
Molecular Formula: C23H22FN3O5
Molecular Weight: 439.443
* For research use only. Not for human or veterinary use.

Description |
Functional Groups and Potential Biological Activity
Ethyl 2-(4-acetyl-2-methoxyphenoxy)acetate
2-(4-Formyl-2-methoxyphenoxy)acetamidePotential Applications and Research FindingsWhile specific research findings on 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide are not available, compounds with similar structures are often investigated for their biological activities, such as anti-inflammatory effects or interactions with specific enzymes. Biological ActivityCompounds with fluorophenyl and oxopyrimidinyl groups may exhibit activity against various biological targets, potentially leading to applications in drug development for diseases involving these targets. Chemical SynthesisThe synthesis of such compounds typically involves multi-step reactions, including condensation and substitution reactions to introduce the various functional groups. Data Table: Comparison of Related Compounds
Note: The LogP value for the formyl compound is not provided in the available data. Given the lack of specific information on 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide, further research would be necessary to fully understand its properties and potential applications. |
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CAS No. | 1351633-99-2 | ||||||||||||||||
Product Name | 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide | ||||||||||||||||
Molecular Formula | C23H22FN3O5 | ||||||||||||||||
Molecular Weight | 439.443 | ||||||||||||||||
IUPAC Name | 2-(4-acetyl-2-methoxyphenoxy)-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]acetamide | ||||||||||||||||
Standard InChI | InChI=1S/C23H22FN3O5/c1-15(28)17-5-8-20(21(11-17)31-2)32-13-22(29)25-9-10-27-14-26-19(12-23(27)30)16-3-6-18(24)7-4-16/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,29) | ||||||||||||||||
Standard InChIKey | TVDFFKBDPGEYET-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F)OC | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 56764785 | ||||||||||||||||
Last Modified | Aug 17 2023 |
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